![molecular formula C7H6ClF5OS B1425949 3-Chloro-5-(pentafluorosulfur)benzyl alcohol CAS No. 1240256-97-6](/img/structure/B1425949.png)
3-Chloro-5-(pentafluorosulfur)benzyl alcohol
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzyl alcohol, also known as 3-Chloro-5-CFSB, is a chemical compound with a wide range of applications in scientific research and lab experiments. It is a colorless liquid with a faint odor and is soluble in water and most organic solvents. 3-Chloro-5-CFSB is used in various fields such as chemistry, biochemistry, pharmacology, and medicine. This compound has been studied extensively due to its unique properties and potential applications.
Mechanism of Action
3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB is an electrophilic reagent, which means it is capable of reacting with nucleophiles such as amines, alcohols, and phenols. The reaction between 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB and a nucleophile yields a chloro-substituted product. This reaction is thought to occur through a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve transmission.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in lab experiments has several advantages. It is relatively inexpensive and can be easily synthesized. In addition, it is a relatively safe reagent, which means it is unlikely to cause any adverse reactions. However, 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB is also a highly reactive reagent, which can lead to unwanted side reactions.
Future Directions
The potential applications of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB are vast and there are many potential future directions for research. One potential direction is the use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in the synthesis of complex organic molecules. Another potential direction is the use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB. Finally, further research could be conducted to explore the potential uses of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in medical imaging and other medical applications.
Scientific Research Applications
3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of other organic compounds. It has also been used in the synthesis of fluorescent probes, which are used in medical imaging and other medical applications.
properties
IUPAC Name |
[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDNNYDGFDTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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